molecular formula C9H19N B084843 N-ethylheptan-4-imine CAS No. 10599-79-8

N-ethylheptan-4-imine

Katalognummer: B084843
CAS-Nummer: 10599-79-8
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: FCKQTNVXHQEYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethylheptan-4-imine is an organic compound with the molecular formula C9H19N. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-ethylheptan-4-imine can be synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water, which drives the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the imine bond .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethylheptan-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-ethylheptan-4-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-ethylheptan-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-ethylheptan-4-imine is unique due to its specific alkyl chain length and branching, which influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

10599-79-8

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

N-ethylheptan-4-imine

InChI

InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3

InChI-Schlüssel

FCKQTNVXHQEYLR-UHFFFAOYSA-N

SMILES

CCCC(=NCC)CCC

Kanonische SMILES

CCCC(=NCC)CCC

Synonyme

N-(1-Propylbutylidene)ethanamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.